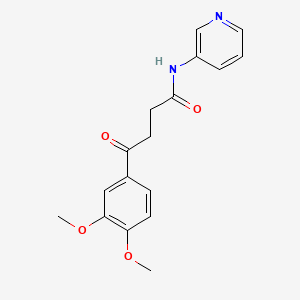
4-(3,4-dimethoxyphenyl)-4-oxo-N-3-pyridinylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,4-dimethoxyphenyl)-4-oxo-N-3-pyridinylbutanamide, also known as Dimebon, is a synthetic compound that was initially developed as an antihistamine. However, recent scientific research has shown that Dimebon may have potential therapeutic applications in the treatment of various neurological disorders, including Alzheimer's disease and Huntington's disease.
Mécanisme D'action
The exact mechanism of action of 4-(3,4-dimethoxyphenyl)-4-oxo-N-3-pyridinylbutanamide is not fully understood. However, it is believed that 4-(3,4-dimethoxyphenyl)-4-oxo-N-3-pyridinylbutanamide may work by modulating the activity of several neurotransmitter systems, including acetylcholine, glutamate, and serotonin. 4-(3,4-dimethoxyphenyl)-4-oxo-N-3-pyridinylbutanamide may also have antioxidant and anti-inflammatory properties, which could contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
4-(3,4-dimethoxyphenyl)-4-oxo-N-3-pyridinylbutanamide has been shown to have several biochemical and physiological effects in animal models. Studies have demonstrated that 4-(3,4-dimethoxyphenyl)-4-oxo-N-3-pyridinylbutanamide can improve mitochondrial function, reduce oxidative stress, and decrease inflammation in the brain. Additionally, 4-(3,4-dimethoxyphenyl)-4-oxo-N-3-pyridinylbutanamide has been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(3,4-dimethoxyphenyl)-4-oxo-N-3-pyridinylbutanamide in lab experiments is that it has been shown to be relatively safe and well-tolerated in animal models. However, one limitation is that the exact mechanism of action of 4-(3,4-dimethoxyphenyl)-4-oxo-N-3-pyridinylbutanamide is not fully understood, which could make it difficult to design experiments to test its effects.
Orientations Futures
There are several potential future directions for research on 4-(3,4-dimethoxyphenyl)-4-oxo-N-3-pyridinylbutanamide. One area of interest is the development of more specific and potent analogues of 4-(3,4-dimethoxyphenyl)-4-oxo-N-3-pyridinylbutanamide that could be used as therapeutic agents for neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of 4-(3,4-dimethoxyphenyl)-4-oxo-N-3-pyridinylbutanamide and to identify the specific neurotransmitter systems that it modulates. Finally, clinical trials are needed to determine the safety and efficacy of 4-(3,4-dimethoxyphenyl)-4-oxo-N-3-pyridinylbutanamide in humans.
Méthodes De Synthèse
4-(3,4-dimethoxyphenyl)-4-oxo-N-3-pyridinylbutanamide is synthesized through a multi-step process that involves the reaction of 3,4-dimethoxybenzaldehyde with 3-pyridinecarboxylic acid, followed by the addition of butanoyl chloride. The resulting product is then purified and crystallized to obtain the final compound.
Applications De Recherche Scientifique
4-(3,4-dimethoxyphenyl)-4-oxo-N-3-pyridinylbutanamide has been the subject of extensive scientific research, particularly in the field of neuropharmacology. Studies have shown that 4-(3,4-dimethoxyphenyl)-4-oxo-N-3-pyridinylbutanamide has the ability to improve cognitive function and memory in animal models of Alzheimer's disease and Huntington's disease. Additionally, 4-(3,4-dimethoxyphenyl)-4-oxo-N-3-pyridinylbutanamide has been shown to have neuroprotective effects, which may make it a promising candidate for the treatment of other neurodegenerative disorders.
Propriétés
IUPAC Name |
4-(3,4-dimethoxyphenyl)-4-oxo-N-pyridin-3-ylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-22-15-7-5-12(10-16(15)23-2)14(20)6-8-17(21)19-13-4-3-9-18-11-13/h3-5,7,9-11H,6,8H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDLMSIZTNBDLKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CCC(=O)NC2=CN=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49726573 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

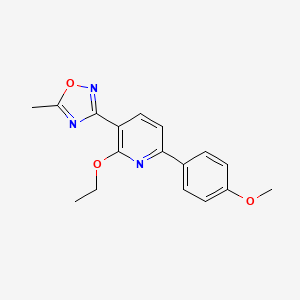
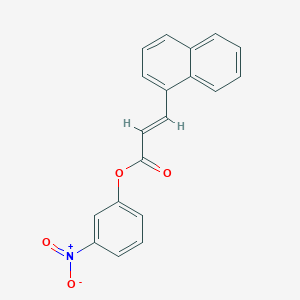
![N-[3-(dimethylamino)propyl]-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea](/img/structure/B5830623.png)
![N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-3-methylbutanamide](/img/structure/B5830626.png)
![N-3-pyridinyl-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5830633.png)
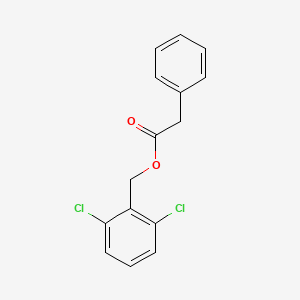
![1-[4-(4-{[6-bromo-2-(4-methylphenyl)-4-quinolinyl]carbonyl}-1-piperazinyl)phenyl]ethanone](/img/structure/B5830644.png)
![1-(2,5-dimethylphenyl)-5-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)thio]-1H-tetrazole](/img/structure/B5830650.png)
![2-[methyl(methylsulfonyl)amino]-N-(3-nitrophenyl)benzamide](/img/structure/B5830656.png)


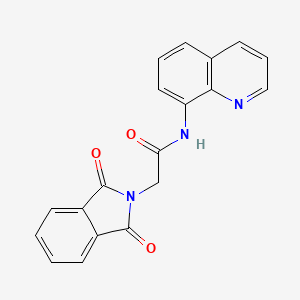
![ethyl 1-[N-(3-fluorophenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxylate](/img/structure/B5830681.png)
![N-(2-chlorophenyl)-N'-[2-(4-pyridinyl)ethyl]urea](/img/structure/B5830690.png)